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Compound of Interest

Compound Name:
2-(4-Methyl-5-thiazolyl)ethyl

octanoate

CAS No.: 163266-17-9

Cat. No.: B595353 Get Quote

Executive Summary
Thiazoles are a class of sulfur-nitrogen heterocyclic compounds critical to the "brown,"

"roasted," and "meaty" flavor families.[1] Generated naturally via the Maillard reaction

(specifically Strecker degradation), they possess extremely low odor detection thresholds

(ODT) and high character impact. This guide compares three distinct thiazole derivatives—2-

Acetylthiazole, 2,4-Dimethylthiazole, and 4-Methyl-5-vinylthiazole—analyzing their sensory

performance, physicochemical properties, and utility in masking or enhancing complex

matrices.

Chemical & Sensory Profile Comparison[2]
The following data consolidates physicochemical properties with sensory attributes to assist in

candidate selection for specific food or pharmaceutical matrices.
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Feature 2-Acetylthiazole 2,4-Dimethylthiazole
4-Methyl-5-

vinylthiazole

CAS Number 24295-03-2 541-58-2 1759-28-0

FEMA Number 3328 3274 3313

Primary Descriptor Roasted / Popcorn Meaty / Savory Cocoa / Earthy

Secondary Notes
Cereal, bready,

hazelnut skins

Nutty, green, coffee-

like

Musty, dark chocolate,

root vegetable

LogP (Est.) ~0.37 (Hydrophilic) ~1.69 (Amphiphilic) ~2.20 (Lipophilic)

Odor Threshold

(Water)
~10–20 ppb ~50–80 ppb

< 5 ppb (High

Potency)

Matrix Suitability
Aqueous beverages,

soups, breads

Gravies, meat

analogues, dairy

High-fat confectionery,

chocolate, masking

Critical Insight:2-Acetylthiazole is highly water-soluble, making it the superior choice for

aqueous applications (e.g., clear broths, beverages) where immediate flavor release is required.

In contrast, 4-Methyl-5-vinylthiazole (LogP 2.2) partitions strongly into fat phases, providing a

delayed, lingering "dark" note essential for chocolate or coffee applications.

Mechanistic Pathway: Formation of Thiazoles[3]
Understanding the formation of these compounds allows researchers to modulate their natural

generation during processing. Thiazoles are typically formed via the interaction of sulfur-

containing amino acids (Cysteine/Cystine) with dicarbonyls produced from sugar degradation.
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Figure 1: Simplified Maillard pathway illustrating the divergence of thiazole derivatives from

common precursors.

Experimental Protocol: Sensory Evaluation
Due to the extreme potency and fatigue-inducing nature of sulfur compounds, standard

sensory protocols must be modified. The following methodology ensures data integrity and

panel safety.

A. Sample Preparation (Safety Critical)
Handling: Neat thiazoles are noxious and can cause lachrymation. All stock solutions must

be prepared in a fume hood.

Solvent Selection:

Stock A (1%): Dissolve neat compound in Ethanol (95%) or Propylene Glycol. Avoid

Triacetin if headspace analysis (GC) will follow, as it can mask volatility.

Working Solution (ppm): Dilute Stock A into odor-neutral water or a model emulsion (10%

sunflower oil/water) depending on the target matrix.

Equilibration: Allow solutions to equilibrate for 60 minutes at 20°C in closed PTFE-lined glass

vials to ensure headspace saturation.

B. Panel Methodology (QDA & Thresholds)
Objective: Determine the detection threshold and qualitative profile.
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Screening: Use Benzothiazole (rubber/quinoline note) as a "distractor" sample to screen

panelists for specific anosmia (inability to smell) to sulfur compounds.

Threshold Testing (3-AFC):

Method: 3-Alternative Forced Choice.

Setup: 3 cups per set (1 spiked, 2 blanks).

Concentration: Geometric progression (e.g., 5 ppb, 15 ppb, 45 ppb).

Constraint: Limit to 4 sets per session to prevent olfactory fatigue (adaptation).

Descriptive Analysis (QDA):

Panelists rate intensity (0-15 scale) on attributes: Roasted, Meaty, Green, Rubber, Cocoa.

Reference Standards:

Roasted: 2-Acetylpyrazine (10 ppm).

Meaty: Commercial beef broth (low sodium).

Rubber: Benzothiazole (50 ppb) - Negative Standard.

C. Evaluation Workflow
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Figure 2: Step-by-step workflow for the sensory evaluation of high-potency sulfur compounds.
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2-Acetylthiazole: The "Roasted" Standard
In aqueous solution, 2-Acetylthiazole exhibits a linear intensity release. It is the industry

standard for "popcorn" and "crust" flavors.

Panel Consensus: "Clean roasted note, lacking the 'dirty' sulfur edge of thiols."

Application Note: Highly effective in low-fat applications (crackers, light soups) due to low

LogP.

2,4-Dimethylthiazole: The "Meaty" Bridge
This compound acts as a bridge between savory and nutty.

Panel Consensus: "Savory, umami-enhancing, slightly green at high concentrations (>200

ppb)."

Application Note: Essential for vegetarian meat analogues to provide the "cooked fat"

impression without using animal lipids.

4-Methyl-5-vinylthiazole: The "Dark" Modifier
The vinyl group adds electron density, shifting the profile toward darker, earthier notes.

Panel Consensus: "Cocoa powder, damp earth, musty."

Application Note: Used in trace amounts (<10 ppb) in chocolate and coffee flavorings to add

complexity. Overdosing leads to a "moldy" off-note.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide: Sensory Profiling of Thiazole-
Based Flavoring Agents]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595353#sensory-panel-comparison-of-thiazole-
based-flavoring-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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